molecular formula C9H15N5O B6002904 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B6002904
M. Wt: 209.25 g/mol
InChI Key: BQNWPEHYNXXFOJ-MLPAPPSSSA-N
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Description

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is a complex organic compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through a Knorr reaction. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to produce the related N-ethyl carboxylate pyrrole

Chemical Reactions Analysis

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the pyrrole ring. Common reagents for these reactions include halogens and sulfonyl chlorides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Scientific Research Applications

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide can be compared with other pyrrole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-4-7(6(3)13-10)5(2)12-8(4)9(15)14-11/h12H,10-11H2,1-3H3,(H,14,15)/b13-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNWPEHYNXXFOJ-MLPAPPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=NN)C)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1/C(=N\N)/C)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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